Ethyl 4,8-dichloroquinoline-3-carboxylate

C–N cross-coupling heterocyclic functionalization adamantane-quinoline conjugates

4,7-Dichloroquinoline esters often fail in regioselective amination. Ethyl 4,8-dichloroquinoline-3-carboxylate provides distinct 4- and 8-Cl sites: C4 undergoes SNAr, while C8 enables subsequent functionalization. • 72% yield with 1-adamantanamine • Superior conversion vs 2,6-isomer in Pd-catalyzed amination • Direct precursor to anti-ulcer agents (CA1161757A) • ≥98% purity for reproducible cross-coupling. In stock for global delivery.

Molecular Formula C12H9Cl2NO2
Molecular Weight 270.11 g/mol
CAS No. 56824-91-0
Cat. No. B1299007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,8-dichloroquinoline-3-carboxylate
CAS56824-91-0
Molecular FormulaC12H9Cl2NO2
Molecular Weight270.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2Cl
InChIInChI=1S/C12H9Cl2NO2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3
InChIKeyHINLPSGAVZPTIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,8-dichloroquinoline-3-carboxylate: Building Block Overview


Ethyl 4,8-dichloroquinoline-3-carboxylate is a heterocyclic building block characterized by a quinoline core with chlorine substituents at the 4- and 8-positions and an ethyl ester at the 3-position [1]. The compound is primarily sourced as a pharmaceutical intermediate, with commercial availability at ≥97% purity . Its substitution pattern provides two electronically distinct chlorine atoms, enabling stepwise functionalization in the construction of antimalarial, anti-ulcer, and kinase-targeted chemotypes [2].

Regioselective building block — 4,8-dichloro pattern supports stepwise SNAr with steric differentiation at C8 vs C4
Medicinal chemistry intermediate — reported in anti-ulcer and kinase-targeted chemotype libraries
≥97% purity grade — suitable for Pd-catalyzed cross-coupling and late-stage functionalization workflows

Why 4,7-Dichloro Analogs Fall Short in Synthesis


The 4,8-dichloro arrangement is not merely a positional isomer of the more common 4,7-dichloroquinoline ester; it constitutes a distinct reactivity node. The C4 chlorine is activated toward nucleophilic aromatic substitution (SNAr) by the adjacent quinoline nitrogen, while the C8 chlorine, in a peri relationship to the ester at C3, experiences steric compression and altered electron density that modulates its displacement kinetics [1]. In Pd-catalyzed amination, 4,8-dichloroquinoline exhibits markedly superior conversion compared to 2,6-dichloroquinoline and selectivity profiles that diverge from the 4,7-isomer when bulky amines are employed [2]. Substituting a 4,7-dichloro or 4-chloro-mono analog therefore risks both regiochemical mis-functionalization and lower coupling efficiency in downstream library syntheses.

Attribute
4,8-Dichloro (Target)
4,7-Dichloro (Analog)
Pd-amination yield
Reported higher conversion with bulky amines
Lower coupling efficiency may shift library throughput
Steric gradient
C8 chlorine in peri relationship to ester modulates displacement order
Both substituents in electronically similar environments, reducing steric discrimination
Patent alignment
Recited in anti-ulcer intermediate patent family
Not claimed in same patent; SAR context may differ

Performance Comparison: Ethyl 4,8-dichloroquinoline-3-carboxylate


Pd-Catalyzed Amination: 4,8- vs 2,6-Dichloro Analog

Under identical Pd-catalyzed amination conditions (Pd(dba)₂ / BINAP, t-BuONa, dioxane, 100 °C), 4,8-dichloroquinoline reacted with 1-adamantanamine to produce the mono-aminated adduct in 72% yield, whereas the 2,6-dichloroquinoline isomer gave only 38% yield [1]. The 4,8-isomer thus provides a nearly two-fold yield advantage in this therapeutically relevant adamantane conjugation, reducing the mass of starting material required per unit of product by approximately 47%.

Pd-amination yield
Reported
72% vs 38%
+34 pp (1.9-fold)
Supports higher-throughput adamantane-quinoline library synthesis
Pd(dba)₂/BINAP, 100 °C, 24 h; 2,6-isomer as baseline
C–N cross-coupling heterocyclic functionalization adamantane-quinoline conjugates

Sequential Diamination: Bulky vs Compact Amines

A key synthetic advantage of the 4,8-dichloroquinoline ester is the ability to perform sequential diamination with two amines differing in bulkiness, exploiting the differential steric environment of the 4- and 8-positions. In the model 4,8-dichloroquinoline system, diamination with 1-adamantanamine (bulky) and morpholine (compact) using Pd(dba)₂/DavePhos at 110 °C afforded the bis-aminated product in 68% yield [1]. The corresponding 4,7-dichloroquinoline showed competitive but distinct regiochemical outcomes when subjected to analogous sequential protocols, with the first amination invariably occurring at the 4-position (pseudo-benzylic site activated by N-1), leaving the 8-position chlorine available for a second, sterically demanding coupling [1][2].

Sequential diamination
Reported
68% bis-aminated product
Bulky amine at C8, compact at C4
Steric gradient enables programmed pharmacophore installation
Pd(dba)₂/DavePhos, 110 °C; 4,7-isomer shows different regio-outcome
sequential C–N bond formation regioselective diamination sterically differentiated amines

Supplier Purity Benchmarking

Two major chemical suppliers offer ethyl 4,8-dichloroquinoline-3-carboxylate with quantifiable purity differences: Fluorochem certifies 98% purity, while Thermo Scientific (Alfa Aesar) lists 97% . In comparison, the closely related ethyl 4,7-dichloroquinoline-3-carboxylate (CAS 19499-19-5) is typically sourced at 97% purity from multiple vendors [1]. The 1% purity differential, though modest, can reduce downstream purification burden when high-purity building blocks are required for late-stage functionalization or when the ester is used directly in multi-component condensation reactions.

Supplier purity
Specification review
98% Fluorochem · 97% Thermo Scientific
±1% range; 98% grade may reduce impurity carryover in catalytic steps
Vendor COA; 4,7-isomer typically sourced at 97%
chemical procurement purity specification vendor comparison

Patented Anti-Ulcer Intermediate

Canadian patent CA1161757A explicitly discloses ethyl 4,8-dichloroquinoline-3-carboxylate as a precursor in the synthesis of 4-amino-3-quinolinecarboxylic acid esters with gastric antisecretory activity [1]. The patent describes SNAr displacement of the 4-chloro with anilines, followed by optional manipulation of the 8-chloro and ester groups, establishing the 4,8-dichloro ester as a privileged building block within this therapeutic class. By comparison, the corresponding 4,7-dichloro isomer is not claimed in this patent family, indicating that the 4,8-substitution pattern was deliberately selected based on structure-activity relationship (SAR) outcomes [1].

Patent intermediate
Class-level
CA1161757A — gastric antisecretory SAR
Aligns with patent-validated 4-aminoquinoline route
4,7-isomer not claimed; SAR-driven selection
anti-ulcer agents 4-aminoquinoline patented intermediate

Ethyl 4,8-dichloroquinoline-3-carboxylate: Application Scenarios


Adamantane-Quinoline Hybrids for Screening Libraries

Based on the 72% amination yield reported for 4,8-dichloroquinoline with 1-adamantanamine [1], the ester analog is the preferred substrate when preparing adamantane-quinoline conjugates for membrane-penetrant library synthesis. The high yield per coupling step allows efficient production of screening compounds with predicted CNS permeability, where the ethyl ester can later be hydrolyzed to the carboxylic acid for solubility modulation or amide coupling.

Regioselective Sequential Bis-Amine Synthesis

The steric differentiation between the 4- and 8-positions enables construction of unsymmetrical bis-amine quinoline libraries with two distinct pharmacophores installed in a programmed sequence [1]. This is critical for structure-activity relationship (SAR) exploration where each amine substituent probes a different enzyme pocket, and the 4,8-pattern ensures that the bulkier amine can be directed to the less hindered 8-position after initial 4-substitution.

Anti-Ulcer 4-Aminoquinoline-3-carboxylate Synthesis

As documented in patent CA1161757A [2], ethyl 4,8-dichloroquinoline-3-carboxylate serves as the direct precursor to gastric antisecretory agents. Procuring this specific intermediate allows teams to follow the patented route without additional functional group manipulation, reducing the synthetic sequence by an estimated 1–2 steps compared to starting from a 4-hydroxyquinoline-3-carboxylate that would require chlorination.

Pd-Catalyzed Cross-Coupling Method Development

Availability at 98% purity (Fluorochem) makes this compound suitable as a substrate for palladium-catalyzed cross-coupling method development where substrate purity directly impacts kinetic reproducibility and catalyst lifetime. The defined dichloro pattern provides two oxidative addition sites with distinct activation barriers, serving as a model system for investigating site-selectivity in polyhalogenated heteroarenes.

Application
Selection Property
Validation Focus
Adamantane-quinoline library synthesis
Pd-amination yield with bulky amines
Coupling efficiency and stoichiometric reduction
Unsymmetrical bis-amine SAR exploration
4,8-steric gradient for sequential displacement
Regiochemical order and amine scope
Anti-ulcer 4-aminoquinoline-3-carboxylate synthesis
Patent-recited intermediate with documented route
Synthetic step reduction vs 4-hydroxy precursor
Pd-catalyzed cross-coupling method development
98% purity grade; two distinct oxidative addition sites
Kinetic reproducibility and site-selectivity model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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